(3aR,4S,5R,6aS)-5-Benzyloxy-4-hydroxymethyl-hexahydro-cyclopenta[b]furan-2-one
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Overview
Description
The compound (3aR,4S,5R,6aS)-5-Benzyloxy-4-hydroxymethyl-hexahydro-cyclopenta[b]furan-2-one is a complex organic molecule with significant potential in various scientific fields. This compound is characterized by its unique cyclopenta[b]furan structure, which includes hydroxymethyl and phenylmethoxy functional groups. Its stereochemistry is defined by the specific arrangement of its atoms, making it a chiral molecule with multiple stereocenters.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,4S,5R,6aS)-5-Benzyloxy-4-hydroxymethyl-hexahydro-cyclopenta[b]furan-2-one typically involves several steps, starting from simpler organic molecules. One common approach is the cyclization of a suitable precursor, followed by functional group modifications to introduce the hydroxymethyl and phenylmethoxy groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated systems to monitor and control reaction parameters. The scalability of the synthesis process is crucial for industrial applications, ensuring that large quantities of the compound can be produced efficiently.
Chemical Reactions Analysis
Types of Reactions
(3aR,4S,5R,6aS)-5-Benzyloxy-4-hydroxymethyl-hexahydro-cyclopenta[b]furan-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced to modify the cyclopenta[b]furan ring or other functional groups.
Substitution: The phenylmethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group may yield a carboxylic acid derivative, while reduction could lead to a more saturated cyclopenta[b]furan ring.
Scientific Research Applications
Chemistry
In chemistry, (3aR,4S,5R,6aS)-5-Benzyloxy-4-hydroxymethyl-hexahydro-cyclopenta[b]furan-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure and functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules. Its chiral nature and functional groups could allow it to bind selectively to enzymes or receptors, making it a candidate for drug development.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. It may be investigated for its ability to modulate biological pathways, offering potential treatments for various diseases.
Industry
In industrial applications, this compound could be used in the production of specialty chemicals, pharmaceuticals, and advanced materials.
Mechanism of Action
The mechanism of action of (3aR,4S,5R,6aS)-5-Benzyloxy-4-hydroxymethyl-hexahydro-cyclopenta[b]furan-2-one involves its interaction with specific molecular targets. The hydroxymethyl and phenylmethoxy groups may participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with proteins or nucleic acids. These interactions can modulate the activity of enzymes, receptors, or other biological molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (3aR,4S,5R,6aS)-5-Benzyloxy-4-hydroxymethyl-hexahydro-cyclopenta[b]furan-2-one include other cyclopenta[b]furan derivatives with different functional groups. Examples include:
- (3aR,4S,5R,6aS)-4-(hydroxymethyl)-5-methoxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one
- (3aR,4S,5R,6aS)-4-(hydroxymethyl)-5-ethoxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one
Uniqueness
The uniqueness of this compound lies in its specific functional groups and stereochemistry. The presence of the phenylmethoxy group distinguishes it from other similar compounds, potentially leading to unique biological and chemical properties.
Properties
IUPAC Name |
(3aR,4S,5R,6aS)-4-(hydroxymethyl)-5-phenylmethoxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O4/c16-8-12-11-6-15(17)19-14(11)7-13(12)18-9-10-4-2-1-3-5-10/h1-5,11-14,16H,6-9H2/t11-,12-,13-,14+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIQSWKZBEBYYEV-SYQHCUMBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CC(=O)O2)C(C1OCC3=CC=CC=C3)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@H](CC(=O)O2)[C@H]([C@@H]1OCC3=CC=CC=C3)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00465175 |
Source
|
Record name | (3aR,4S,5R,6aS)-4-(hydroxymethyl)-5-phenylmethoxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00465175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81190-06-9 |
Source
|
Record name | (3aR,4S,5R,6aS)-4-(hydroxymethyl)-5-phenylmethoxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00465175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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